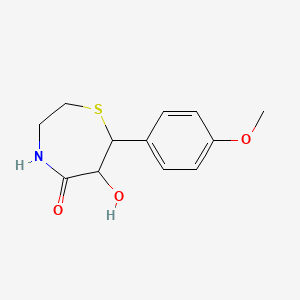
6-Hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one is a heterocyclic compound that contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. This compound is of interest due to its potential biological activities and its unique chemical structure, which makes it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine can lead to the formation of the thiazepane ring. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives.
Scientific Research Applications
6-Hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure and biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar structure but contains a chromenone ring instead of a thiazepane ring.
7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Another similar compound with a chromenone ring.
Uniqueness
6-Hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one is unique due to its thiazepane ring, which imparts different chemical and biological properties compared to similar compounds with chromenone rings. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
142011-35-6 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
6-hydroxy-7-(4-methoxyphenyl)-1,4-thiazepan-5-one |
InChI |
InChI=1S/C12H15NO3S/c1-16-9-4-2-8(3-5-9)11-10(14)12(15)13-6-7-17-11/h2-5,10-11,14H,6-7H2,1H3,(H,13,15) |
InChI Key |
IBISEGIRWSPVPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NCCS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















